molecular formula C13H24N2O3 B13122285 tert-Butyl (3aR,7aR)-3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate

tert-Butyl (3aR,7aR)-3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate

Cat. No.: B13122285
M. Wt: 256.34 g/mol
InChI Key: LKNFJEVZWUATFS-ZWNOBZJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3aR,7aR)-3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, and a hexahydrofuro[3,2-c]pyridine ring system.

Preparation Methods

The synthesis of tert-Butyl (3aR,7aR)-3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate typically involves multiple steps, including the formation of the hexahydrofuro[3,2-c]pyridine ring system and the introduction of the tert-butyl and aminomethyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the hexahydrofuro[3,2-c]pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides or tert-butyl esters under basic conditions.

    Introduction of the aminomethyl group: This can be done through reductive amination reactions using suitable amines and reducing agents.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

tert-Butyl (3aR,7aR)-3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (3aR,7aR)-3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate has a wide range of scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may be used in the study of biological processes and pathways, particularly those involving the aminomethyl group.

    Industry: It can be used in the production of specialty chemicals and materials, as well as in the development of new industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (3aR,7aR)-3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the hexahydrofuro[3,2-c]pyridine ring system can provide structural stability and specificity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl (3aR,7aR)-3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substituents attached to the ring system or the aminomethyl group.

    Hexahydrofuro[3,2-c]pyridine derivatives: These compounds share the same ring system but may have different functional groups attached.

    Aminomethyl-substituted compounds: These compounds contain the aminomethyl group but may have different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and ring system, which can confer unique chemical and biological properties.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl (3aR,7aR)-3a-(aminomethyl)-2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyridine-5-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-10-13(8-14,9-15)5-7-17-10/h10H,4-9,14H2,1-3H3/t10-,13-/m1/s1

InChI Key

LKNFJEVZWUATFS-ZWNOBZJWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@](C1)(CCO2)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)(CCO2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.